![molecular formula C21H24ClN3O4 B2618134 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954025-71-9](/img/structure/B2618134.png)
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CMOE, is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
- Piperazine derivatives, including the compound , play a crucial role in drug design due to their diverse biological activities. The piperazine moiety appears in several pharmaceuticals, such as trimetazidine, ranolazine, and aripiprazole. Researchers explore modifications of this scaffold to enhance drug efficacy, selectivity, and safety .
- Crystallographic studies of the compound can reveal its packing arrangements, intermolecular interactions, and crystal structures. Understanding these aspects aids in designing functional materials, including molecular crystals with specific properties .
Medicinal Chemistry and Drug Development
Crystal Engineering and Supramolecular Chemistry
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-18-8-7-16(22)13-17(18)24-21(27)20(26)23-9-10-25-11-12-29-19(14-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICCUCJDYSBFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide |
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